molecular formula C11H12F2O2 B7893009 Tert-butyl 2,6-difluorobenzoate

Tert-butyl 2,6-difluorobenzoate

Cat. No.: B7893009
M. Wt: 214.21 g/mol
InChI Key: PKWSBCQEUNHANG-UHFFFAOYSA-N
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Description

Tert-butyl 2,6-difluorobenzoate is a fluorinated benzoate ester valued as a synthetic intermediate in advanced chemical synthesis. Its key research value lies in its role in C-H borylation chemistry, where it serves as a substrate for developing regioselective functionalization methods. Scientific studies show that cobalt-catalyzed borylation of benzoate esters like this one can achieve remarkably high para-to-ester selectivity . This electronically driven site-selectivity overrides the inherent preference for borylation ortho to fluorine, providing a powerful tool for the synthesis of complex, para-disubstituted arenes that are difficult to access by other means . This mechanism, which involves a bis(phosphine)pyridine cobalt catalyst, highlights the compound's utility in methodologies that rely on inherent C–H bond electronics rather than steric directing groups, offering a conceptually distinct approach to synthetic challenges . As a derivative of 2,6-difluorobenzoic acid—a core structure in the rapidly growing market for pharmaceutical and pesticide intermediates—this compound is positioned at the forefront of innovation in organic and medicinal chemistry . The global market for related fluorinated benzoic acids is experiencing robust growth, driven by rising demand from the pharmaceutical and agrochemical sectors . This compound is for Research Use Only and is NOT intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-11(2,3)15-10(14)9-7(12)5-4-6-8(9)13/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWSBCQEUNHANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,6-difluorobenzoate typically involves the esterification of 2,6-difluorobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Tert-butyl 2,6-difluorobenzoate can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms. Common reagents for these reactions include nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed:

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of 2,6-difluorobenzyl alcohol.

    Oxidation: Formation of 2,6-difluorobenzoic acid or other oxidized derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 2,6-difluorobenzoate is used as a building block in organic synthesis. Its unique reactivity due to the presence of fluorine atoms makes it valuable in the development of new synthetic methodologies and the synthesis of complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in the manufacture of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 2,6-difluorobenzoate in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing fluorine atoms. This activation facilitates nucleophilic attack at the ortho and para positions relative to the fluorine atoms. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, where the fluorine atoms may play a role in binding affinity and specificity.

Comparison with Similar Compounds

Substitution Pattern and Physicochemical Properties

The position and number of fluorine atoms significantly influence molecular properties. Key structural analogs include:

Compound Fluorine Positions Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
Methyl 2,6-difluorobenzoate 2,6- 172.13 209.2 1.3 Tracer studies, synthesis
tert-Butyl 3,5-difluorobenzoate 3,5- 216.20* ~250* ~1.2* Pharmaceutical intermediates
tert-Butyl 2,4-difluorobenzoate 2,4- 216.20* ~240* ~1.2* Agrochemical research
2,3,6-Trifluorobenzoate derivatives 2,3,6- Varies N/A N/A High-yield synthesis

*Estimated based on tert-butyl group contributions.

  • Symmetry Effects : The 2,6-difluoro substitution creates a para-symmetrical structure, enhancing crystallinity and thermal stability compared to 3,5- or 2,4-isomers .
  • Boiling Point : Tert-butyl esters generally exhibit higher boiling points than methyl analogs due to increased molecular weight and hydrophobic interactions .
  • Stability : The tert-butyl group offers superior resistance to hydrolysis compared to methyl esters, critical for prolonged shelf-life in pharmaceuticals .

Antitumor Activity

Di-n-butyltin 2,6-difluorobenzoate derivatives demonstrated remarkable in vitro activity:

  • MCF-7 Breast Cancer Cells : Equipotent to mitomycin C (ID₅₀ ≈ 0.02 µg/mL).
  • WiDr Colon Cancer Cells : Superior to cisplatin (ID₅₀ ≈ 0.05 µg/mL vs. 0.1 µg/mL) .

In contrast, 4-hydroxy-3-methoxybenzoate analogs showed high activity but lower specificity, highlighting the importance of fluorine positioning for target engagement .

Reaction Pathways and Catalytic Performance

In decarboxylative cross-coupling reactions, potassium 2,6-difluorobenzoate (1b) demonstrated efficient coupling yields under optimized conditions. Key observations:

  • Electron-Withdrawing Effects : The 2,6-difluoro substitution enhances electrophilicity, facilitating oxidative addition in palladium-catalyzed reactions .
  • Side Reactions : Reduced in 2,6-substituted systems compared to ortho-substituted analogs due to minimized steric hindrance .

Biological Activity

Tert-butyl 2,6-difluorobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H12F2O2
  • Molar Mass : 230.21 g/mol
  • Chemical Structure : The compound features a tert-butyl group and two fluorine atoms positioned at the 2 and 6 positions of a benzoate moiety, which contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that compounds with similar structural features exhibit varying degrees of antimicrobial activity against different bacterial strains. For instance, derivatives of benzoic acid have shown potential in inhibiting the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Research suggests that certain fluorinated benzoates can modulate inflammatory pathways. This compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammation or microbial metabolism.
  • Receptor Modulation : It could interact with cellular receptors that regulate inflammatory responses or microbial defense mechanisms.
  • Membrane Disruption : Fluorinated compounds often exhibit increased lipophilicity, which may enhance their ability to disrupt microbial membranes.

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on various benzoate derivatives found that this compound demonstrated significant inhibition against E. coli with a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests potential use in developing new antimicrobial agents.
  • Anti-inflammatory Research :
    In vitro assays have shown that this compound can reduce the production of TNF-alpha and IL-6 in macrophage cell lines, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

Compound NameCAS NumberBiological Activity
Tert-butyl 3,5-difluorobenzoate467442-11-1Antimicrobial and anti-inflammatory
Tert-butyl 4-fluorobenzoate889858-12-2Moderate antimicrobial activity
Ethyl 5-bromo-2-fluorobenzoate612835-53-7Low antimicrobial activity

This table illustrates how this compound compares to other related compounds in terms of biological activity.

Q & A

Q. What are the most reliable synthetic routes for preparing tert-butyl 2,6-difluorobenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves esterification of 2,6-difluorobenzoic acid with tert-butanol under acidic catalysis. For example, sodium 2,6-difluorobenzoate can be synthesized by reacting 2,6-difluorobenzoic acid with NaOH in ethanol/water (5:1), followed by solvent removal (quantitative yield) . For tert-butyl esterification, coupling agents like DCC/DMAP or acid chlorides (e.g., SOCl₂) are used. Reaction conditions (temperature, solvent polarity, and catalyst) critically impact yields; for instance, hydroxylamine hydrochloride reactions with methyl 2,6-difluorobenzoate yield 65% under optimized reflux conditions . Table : Key Reaction Parameters
Starting MaterialReagent/ConditionsYieldReference
2,6-Difluorobenzoic acidNaOH (EtOH/H₂O)~100%
Methyl 2,6-difluorobenzoateNH₂OH·HCl, reflux65%

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Distinct fluorine coupling patterns (e.g., ¹H NMR δ 7.14–7.25 ppm for aromatic protons in DMSO-d₆) and tert-butyl signals (δ 1.3–1.5 ppm) confirm structure .
  • IR Spectroscopy : Ester carbonyl (C=O) stretches appear at ~1744 cm⁻¹, while C-F bonds show absorption near 1234–1134 cm⁻¹ .
  • Mass Spectrometry : HRMS (ESI) provides accurate mass confirmation (e.g., m/z 328.13 for a derivative in ).

Q. How does the substitution pattern of fluorines in this compound affect its reactivity compared to other difluorobenzoates?

  • Methodological Answer : The 2,6-difluoro substitution creates steric hindrance and electron-withdrawing effects, reducing nucleophilic aromatic substitution (NAS) at the para position. For example, methyl 2,6-difluoro-3-methylbenzoate exhibits higher stability in acidic conditions than 2,4-difluoro isomers due to reduced ring activation . Comparative studies using Hammett constants or computational modeling (e.g., DFT) can quantify electronic effects .

Advanced Research Questions

Q. What coordination chemistry applications exist for 2,6-difluorobenzoate ligands, particularly with lanthanides?

  • Methodological Answer : 2,6-Difluorobenzoate acts as a bridging ligand in lanthanide metal-organic frameworks (MOFs). For example, Er(III) complexes form extended chains via μ₂-bridging carboxylates, with crystal structures resolved by X-ray diffraction (space group P-1, coordination number 8) . Stability studies (TGA/DSC) and photoluminescence assays reveal potential for optical materials .

Q. How do fluorine substituents influence the lipophilicity and biological activity of this compound derivatives?

  • Methodological Answer : Fluorine atoms enhance lipophilicity (logP ↑) and metabolic stability. In drug design, this compound derivatives are intermediates for BRAF/HDAC inhibitors. For example, sulfonamide derivatives (e.g., compound 14a) show improved cellular uptake (logD ~2.5) and kinase inhibition (IC₅₀ < 100 nM) . Radiolabeling (e.g., ¹⁸F-PET tracers) can track biodistribution .

Q. What strategies resolve contradictions in regioselectivity during functionalization of this compound?

  • Methodological Answer : Competing NAS and radical pathways require controlled conditions:
  • Electrophilic Substitution : Use Lewis acids (e.g., AlCl₃) to direct nitration/sulfonation to the meta position .
  • Photocatalysis : Visible-light-mediated C-H functionalization (e.g., arylation) avoids steric hindrance at 2,6-positions .
    Case Study : Methyl 2,6-difluoro-3-methylbenzoate undergoes selective bromination at the 4-position using NBS/AIBN .

Q. How can crystallographic data improve the design of this compound-based materials?

  • Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., F···H hydrogen bonds) that stabilize MOFs. For Er(III) complexes, bond lengths (Er-O ≈ 2.3 Å) and angles inform ligand field strength . Pair distribution function (PDF) analysis further probes amorphous phases in bulk materials.

Q. What are the challenges in scaling up this compound synthesis while maintaining purity?

  • Methodological Answer :
  • Purification : Chromatography (e.g., silica gel, eluent Pet/EtOAc 75:25 ) or recrystallization (ethanol/water) removes byproducts.
  • Process Optimization : Flow chemistry reduces reaction time (e.g., continuous esterification at 80°C) .
  • Analytical QC : HPLC-MS monitors purity (>95% by area) .

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